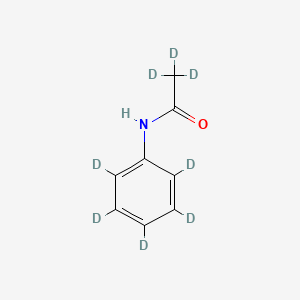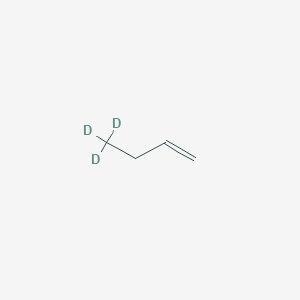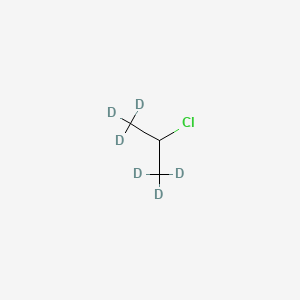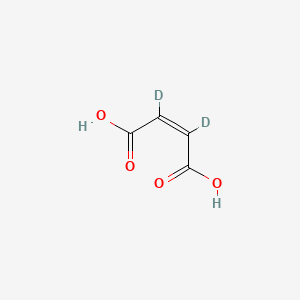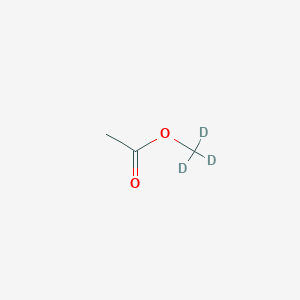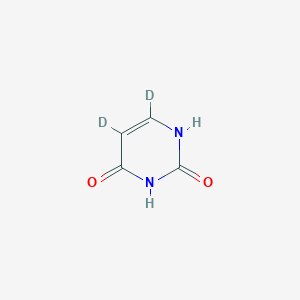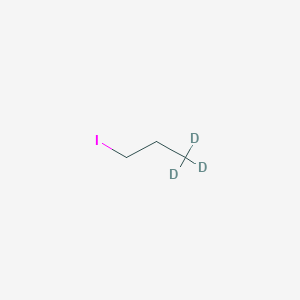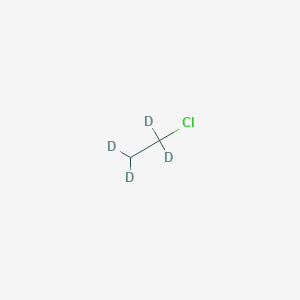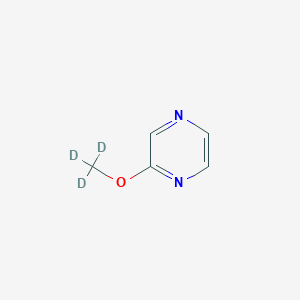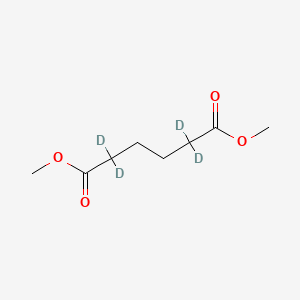
Dimethyl 2,2,5,5-tetradeuteriohexanedioate
Übersicht
Beschreibung
Dimethyl 2,2,5,5-tetradeuteriohexanedioate, also known as DMDTHD, is an organic compound with the chemical formula C6H6D4O4. It is a colorless, odorless, and non-toxic solid. It is a derivative of hexanedioic acid, containing four deuterium atoms, and can be used as a reagent in organic synthesis. It is also a useful tool for studying the mechanism of biochemical reactions, as well as for studying the effects of deuterium substitution on the structure and reactivity of organic molecules.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2,5,5-tetradeuteriohexanedioate is a useful tool for studying the mechanism of biochemical reactions, as well as for studying the effects of deuterium substitution on the structure and reactivity of organic molecules. It has been used in a variety of studies, including the investigation of the mechanism of enzyme-catalyzed reactions, the study of the effects of deuterium substitution on the structure and reactivity of organic molecules, and the study of the influence of deuterium on the reactivity of enzymes.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2,5,5-tetradeuteriohexanedioate is not yet fully understood. It is believed that the deuterium atoms in the molecule interact with the substrate in a manner that affects the structure and reactivity of the molecule. This interaction may affect the rate of reaction, the selectivity of the reaction, or both.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. Studies have shown that this compound can affect the rate of enzyme-catalyzed reactions, as well as the selectivity of the reaction. In addition, this compound has been shown to affect the structure and reactivity of organic molecules, as well as the reactivity of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Dimethyl 2,2,5,5-tetradeuteriohexanedioate in laboratory experiments is that it is a relatively inexpensive and non-toxic reagent. In addition, it is relatively easy to synthesize and purify. However, the effects of this compound on biochemical and physiological processes are not yet fully understood, and further research is needed to better understand its mechanism of action.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of Dimethyl 2,2,5,5-tetradeuteriohexanedioate and its effects on biochemical and physiological processes. In addition, further studies should be conducted to determine the effects of deuterium substitution on the structure and reactivity of organic molecules. Furthermore, studies should be conducted to explore the potential applications of this compound in drug design and development. Finally, the use of this compound in the synthesis of other compounds should be explored.
Eigenschaften
IUPAC Name |
dimethyl 2,2,5,5-tetradeuteriohexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i5D2,6D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFAEKRVUSQDD-NZLXMSDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



